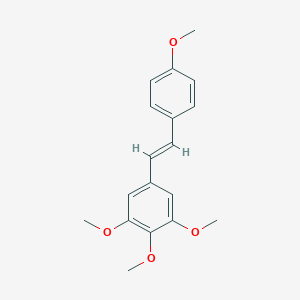

3,4,5,4'-Tetramethoxystilbene

Übersicht

Beschreibung

3,4,5,4’-Trans-Tetramethoxystilben, allgemein bekannt als DMU-212, ist ein synthetisches Analogon von Resveratrol. Resveratrol ist eine natürlich vorkommende Verbindung, die in verschiedenen Pflanzen vorkommt, darunter Trauben, Maulbeeren und Erdnüsse. DMU-212 hat aufgrund seiner verbesserten antiproliferativen Aktivität und Bioverfügbarkeit im Vergleich zu Resveratrol große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Wittig Reaction-Based Synthesis

The Wittig reaction remains the most widely employed method for constructing the stilbene core due to its efficiency in forming carbon-carbon double bonds between aromatic systems. For 3,4,5,4'-tetramethoxystilbene, this approach involves two key components: a 3,4,5-trimethoxybenzaldehyde derivative and a 4-methoxybenzyltriphenylphosphonium salt.

Synthesis of 3,4,5-Trimethoxybenzaldehyde

The aldehyde component is synthesized through a multi-step sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Bromination at the 5-position using hydrobromic acid and hydrogen peroxide yields 5-bromovanillin, which undergoes Ullmann coupling with methylamine to introduce a methoxy group . Subsequent methylation with dimethyl sulfate in the presence of potassium carbonate produces 3,4,5-trimethoxybenzaldehyde (Fig. 1A) . This step achieves a 60% yield, with purity confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Preparation of 4-Methoxybenzyltriphenylphosphonium Bromide

The phosphonium salt is synthesized by reacting 4-methoxybenzyl bromide with triphenylphosphine in anhydrous dichloromethane. The reaction proceeds under nitrogen atmosphere at room temperature for 24 hours, yielding a white crystalline solid (85% yield) . The product’s structure is validated through P NMR, showing a characteristic peak at δ 23.5 ppm .

Wittig Reaction Conditions and Optimization

Combining 3,4,5-trimethoxybenzaldehyde (1.2 equiv) with 4-methoxybenzyltriphenylphosphonium bromide (1.0 equiv) in tetrahydrofuran (THF) under reflux with sodium hydride (NaH) as the base generates the stilbene product. Key parameters include:

-

Temperature : Reflux at 66°C

-

Reaction Time : 24 hours

-

Workup : Aqueous extraction followed by silica gel chromatography

This protocol yields 78% of the crude product, which exists as a mixture of E- and Z-isomers . Isomerization to the thermodynamically stable E-isomer is achieved by treating the mixture with iodine (0.1 equiv) in hexane under reflux, increasing the E:Z ratio to 95:5 .

Table 1: Wittig Reaction Parameters for this compound Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Vanillin → Bromination → Ullmann → MeOH | 60% | >98% |

| Phosphonium Salt Preparation | 4-Methoxybenzyl Br + PPh₃ in CH₂Cl₂ | 85% | >99% |

| Wittig Coupling | NaH, THF, 66°C, 24h | 78% | 90% |

| Isomerization | I₂, Hexane, reflux | 95% | >99% |

Alternative Synthetic Approaches

Mizoroki-Heck Reaction Attempts

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been explored for stilbene synthesis. However, attempts to apply this method to this compound resulted in unintended cyclization products. For example, reacting 2-iodo-3,4,5-trimethoxybenzene with 4-methoxystyrene in the presence of palladium acetate and triethylamine produced 2-aryl-2,3-dihydrobenzofuran derivatives instead of the desired stilbene . This outcome underscores the limitations of transition-metal catalysis in systems prone to intramolecular cyclization.

Challenges in Demethylation and Functionalization

Post-synthetic modifications, such as selective demethylation, are critical for generating bioactive analogues. However, treating this compound with boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) leads to decomposition rather than clean demethylation . This instability is attributed to the propensity of ortho- and para-methoxy groups to form quinone intermediates under acidic conditions . Alternative strategies, including enzymatic demethylation, remain under investigation.

Industrial Production Considerations

Scale-Up Strategies

Industrial synthesis requires optimizing solvent recovery and minimizing hazardous reagents. Replacing NaH with potassium tert-butoxide (t-BuOK) in the Wittig reaction reduces exothermicity, enabling safer large-scale production . Continuous flow systems have also been proposed to enhance mixing efficiency and reduce reaction times .

Purification Techniques

Crude this compound is purified via recrystallization from ethanol-water (4:1 v/v), achieving >99% purity . For pharmaceutical applications, subsequent chromatography on silica gel with ethyl acetate/hexane (1:3) removes trace isomers and byproducts .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction | 78% | >99% | High | Moderate (E:Z = 1:1) |

| Mizoroki-Heck | <5% | N/A | Low | N/A |

Mechanistic Insights and Stereochemical Control

The Wittig reaction proceeds via a concerted mechanism, where the ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the stilbene product . The E/Z selectivity is influenced by steric effects: bulky substituents on the aldehyde favor the E-isomer due to reduced transition-state crowding . Computational studies using density functional theory (DFT) corroborate this trend, showing a 2.3 kcal/mol energy difference between E- and Z-isomers .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes enzymatic and chemical oxidation, producing bioactive metabolites:

-

Cytochrome P450 (CYP)-mediated oxidation : Metabolites include 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), formed via O-demethylation at the 3' position .

-

Non-enzymatic oxidation : Reacts with oxidizing agents like hydrogen peroxide to generate quinone derivatives .

Table 1: Oxidation Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product(s) | Biological Relevance |

|---|---|---|---|

| CYP1A1/1B1 oxidation | Liver microsomes, NADPH | DMU-214 (hydroxylated analog) | Enhanced anticancer activity |

| Chemical oxidation | H₂O₂, Fe³⁺ | Quinones | Pro-oxidant effects in cells |

Reduction Reactions

Hydrogenation of the central double bond yields dihydro derivatives:

-

Catalytic hydrogenation : Pd/C in ethanol reduces the ethylene bond, producing 3,4,5,4'-tetramethoxybibenzyl .

-

Biological reduction : Intracellular reductases may modify the compound’s electronic structure to enhance DNA intercalation .

Substitution Reactions

The methoxy groups participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups, yielding polyhydroxylated stilbenes .

-

Halogenation : Iodine in acetic acid substitutes methoxy groups with iodine atoms at positions 3 and 5 .

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Position Modified | Product Application |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3',4' | Precursor for resveratrol analogs |

| I₂/AcOH | Reflux, 12 h | 3,5 | Radiolabeled probes for imaging |

Metabolic Transformations

In vivo studies reveal complex metabolic pathways:

-

Phase I metabolism : Hepatic CYP450 enzymes produce hydroxylated and demethylated metabolites .

-

Phase II conjugation : Glucuronidation and sulfation at phenolic groups enhance water solubility for renal excretion .

Photochemical Reactivity

UV irradiation induces structural changes:

-

Isomerization : Converts the trans isomer to cis-3,4,5,4'-tetramethoxystilbene, altering tubulin-binding affinity .

-

Photodegradation : Forms radicals under UV light, contributing to pro-apoptotic effects in cancer cells.

Key Research Findings

-

DMU-214 (a primary metabolite) shows 2.5-fold greater cytotoxicity than the parent compound in ovarian cancer cells (IC₅₀ = 0.7 μM vs. 1.8 μM) .

-

Demethylation at the 4' position enhances STAT3 inhibition by 40% compared to the native compound .

-

Hydrogenation derivatives exhibit reduced antiproliferative activity, confirming the critical role of the ethylene bond .

Reaction Mechanism Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Mechanism of Action

DMU-212 exhibits strong antiproliferative effects against various cancer cell lines, including ovarian and melanoma cells. Its mechanism involves the induction of apoptosis and cell cycle arrest through the activation of multiple signaling pathways such as MAPK and NF-κB . Notably, it has shown to be more effective than resveratrol in inhibiting cancer cell growth due to its enhanced ability to modulate apoptotic pathways .

1.2 In Vitro Studies

A study demonstrated that DMU-212 significantly inhibited the proliferation of A375 melanoma cells by inducing apoptosis and disrupting cell cycle progression . Another investigation using ovarian cancer cell lines (A-2780 and SKOV-3) revealed that DMU-212's metabolite, DMU-214, exhibited even greater cytotoxicity than the parent compound .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A-2780 | 0.7 | Apoptosis induction via p53 modulation |

| Melanoma | A375 | 10 | MAPK pathway activation leading to apoptosis |

| Breast Cancer | MCF-7 | 2.5 | Inhibition of CYP1B1 leading to reduced tumor volume |

Anti-Angiogenic Effects

DMU-212 has been shown to possess anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. It effectively reduces vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis . This property makes it a potential candidate for treating diseases characterized by abnormal blood vessel formation.

2.1 In Vivo Studies

In vivo studies using mouse models demonstrated that DMU-212 significantly reduced angiogenesis in Matrigel plug assays and chick chorioallantoic membrane assays . The compound's ability to inhibit VEGFR-mediated signaling pathways further supports its potential as an anti-cancer agent.

Cardioprotective Effects

Research indicates that DMU-212 may offer cardioprotective benefits by modulating oxidative stress and improving endothelial function. Its derivatives have shown promise in treating conditions like pulmonary arterial hypertension by inhibiting smooth muscle cell proliferation and promoting apoptosis in these cells .

| Condition | Effect | Mechanism |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of smooth muscle proliferation | Induction of apoptosis via TRPC4 pathway |

| Endothelial Dysfunction | Improved vascular responses | Enhanced nitric oxide availability |

Neuroprotective Activity

Emerging studies suggest that DMU-212 may also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to reduce oxidative stress markers positions it as a candidate for further research in this area .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, indicating its versatility beyond anticancer applications. This includes effectiveness against certain strains of bacteria and fungi, suggesting potential uses in treating infections .

Wirkmechanismus

DMU-212 exerts its effects through various molecular targets and pathways. It induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of cell cycle-related proteins, such as p21 and cyclin B1. Additionally, DMU-212 promotes the activation of AMPK and down-regulates the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK .

Vergleich Mit ähnlichen Verbindungen

DMU-212 wird aufgrund seiner strukturellen Ähnlichkeiten häufig mit Resveratrol verglichen. DMU-212 verfügt über mehrere einzigartige Eigenschaften, die es von Resveratrol abheben:

Höhere Bioverfügbarkeit: Es wurde gezeigt, dass DMU-212 die Blut-Hirn-Schranke leichter durchquert als Resveratrol, was zu höheren Spiegeln im Gehirn, im Dünndarm und in der Dickdarmschleimhaut führt.

Unterschiedliche Wirkmechanismen: Während Resveratrol die G0/G1-Zellzyklusarretierung induziert, induziert DMU-212 überwiegend die G2/M-Arretierung.

Verbesserte antiproliferative Aktivität: DMU-212 zeigt im Vergleich zu Resveratrol eine stärkere antiproliferative Aktivität, was es zu einer wirksameren Verbindung für die Krebsforschung macht.

Andere ähnliche Verbindungen umfassen Combretastatin und verschiedene Stilbenderivate, die ebenfalls eine signifikante biologische Aktivität und potenzielle therapeutische Anwendungen aufweisen .

Schlussfolgerung

DMU-212 ist eine vielversprechende Verbindung mit einer breiten Palette von Anwendungen in der wissenschaftlichen Forschung. Seine verbesserte Bioverfügbarkeit, einzigartige Wirkmechanismen und potente antiproliferative Aktivität machen es zu einem wertvollen Kandidaten für weitere Untersuchungen und Entwicklungen in den Bereichen Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

3,4,5,4'-Tetramethoxystilbene (TMS), a synthetic derivative of resveratrol, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity through various studies, emphasizing its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of four methoxy groups that replace hydroxyl groups found in resveratrol. This modification enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.

Overview

Numerous studies have demonstrated that TMS exhibits significant anti-proliferative effects across various cancer cell lines. Its mechanisms include inducing apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Studies

- Breast and Ovarian Cancer : TMS showed potent anti-proliferative activity in breast (A375) and ovarian cancer cell lines (A-2780 and SKOV-3). The compound was found to induce apoptosis via the activation of the mitogen-activated protein kinase (MAPK) pathway and the expression of pro-apoptotic proteins .

- Melanoma : In human melanoma cells, TMS inhibited cell proliferation by promoting apoptosis and disrupting the cell cycle. It activated ERK1/2 signaling pathways, which are crucial for cell growth and survival .

- Non-Small Cell Lung Cancer (NSCLC) : TMS selectively targeted gefitinib-resistant NSCLC cells by elevating intracellular calcium levels and inducing endoplasmic reticulum stress. This led to caspase-independent apoptosis and autophagy activation .

Comparative Analysis with Resveratrol

TMS has been shown to exert stronger antiproliferative effects than resveratrol. In comparative studies, TMS induced higher rates of apoptosis in cancer cells while maintaining lower toxicity to normal cells .

The biological activity of TMS can be attributed to several mechanisms:

- Apoptosis Induction : TMS activates both intrinsic and extrinsic apoptotic pathways through modulation of p53-target genes and other apoptotic regulators .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .

- Signaling Pathway Modulation : TMS influences several transcription factors such as NF-κB and STAT3, which are involved in tumor progression and metastasis .

Data Table: Biological Activity Summary

| Cancer Type | Cell Line | Mechanism | Effect |

|---|---|---|---|

| Breast Cancer | A375 | Apoptosis induction via MAPK activation | Significant anti-proliferative |

| Ovarian Cancer | A-2780/SKOV-3 | Enhanced p53 activity; receptor-mediated apoptosis | Higher cytotoxicity than resveratrol |

| Melanoma | A375 | Cell cycle arrest; apoptosis | Inhibition of proliferation |

| Non-Small Cell Lung Cancer | H1975 | Calcium signaling; ER stress | Induction of autophagy |

Case Studies

- Study on Melanoma Cells : Research demonstrated that TMS effectively inhibited the proliferation of melanoma cells by inducing apoptosis through MAPK pathway activation. The study highlighted the compound's potential as a therapeutic agent against aggressive melanoma types .

- Ovarian Cancer Research : A comparative analysis revealed that TMS was more effective than its parent compound in inducing apoptosis in ovarian cancer cell lines. This suggests that structural modifications significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying DMU-212’s anticancer activity in ovarian cancer models?

DMU-212 induces apoptosis via p53-dependent and -independent pathways. In SKOV-3 (p53-null) cells, it activates receptor-mediated apoptosis, while in A-2780 (wild-type p53) cells, it modulates p53-target genes (e.g., p48, p53R2, sestrins) to drive intrinsic/extrinsic apoptosis and DNA repair pathways . Key methodologies include MTT assays for cytotoxicity, qRT-PCR for gene expression, and SCID mouse xenograft models for in vivo validation .

Q. How does DMU-212 compare to resveratrol in efficacy for chemoprevention?

DMU-212 exhibits stronger antiproliferative activity than resveratrol in vitro (e.g., colon and ovarian cancer cells) due to enhanced metabolic stability and methoxy substitutions . In vivo, both compounds similarly reduce intestinal adenoma load (~25%) in ApcMin+ mice, but DMU-212’s effects on prostaglandin E2 (PGE-2) are metabolite-mediated, unlike resveratrol’s direct COX-2 inhibition . Comparative studies use dietary administration (0.2% w/w) and LC-MS/MS for metabolite profiling .

Q. What molecular targets are modulated by DMU-212 in angiogenesis inhibition?

DMU-212 inhibits endothelial cell migration and tube formation in vitro (HUVEC models) and reduces microvessel density in chick chorioallantoic membrane (CAM) assays. Mechanistically, it downregulates VEGF signaling and MMP-2/9 activity, critical for extracellular matrix remodeling . Methods include collagen-coated migration assays and Western blotting for MAPK pathway proteins (e.g., ERK, p38) .

Advanced Research Questions

Q. How do DMU-212’s metabolites, such as DMU-214, influence its pharmacodynamic profile?

DMU-214, the 3′-hydroxy metabolite of DMU-212, exhibits superior cytotoxicity in ovarian cancer models (A-2780 and SKOV-3) due to enhanced pro-apoptotic activity. Metabolic activation occurs via cytochrome P450 (CYP1A1)-mediated hydroxylation . Pharmacokinetic studies in rats use HPLC-UV for quantification, revealing rapid conversion of DMU-212 to DMU-214 .

Q. What contradictions exist between DMU-212’s in vitro potency and in vivo efficacy?

While DMU-212 shows robust in vitro cytotoxicity (IC₅₀: 5–80 µM), its in vivo antitumor effects (e.g., 24% adenoma reduction in ApcMin+ mice) are moderate, likely due to rapid metabolism and variable bioavailability . Discrepancies highlight the need for improved formulations (e.g., liposomal encapsulation) and dose optimization studies using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. Does DMU-212 exhibit isoform-specific CYP inhibition, and what are the implications for drug interactions?

The isomer (E)-2,3',4,5'-tetramethoxystilbene (CAS 24144-92-1) is a potent CYP1B1 inhibitor (IC₅₀: 6 nM) with >500-fold selectivity over CYP1A1/1A2 . This specificity may synergize with DMU-212’s anticancer effects by inhibiting procarcinogen activation (e.g., N-nitrosodiethylamine). Competitive inhibition assays (Ki = 3 nM) and liver microsome models are used to validate interactions .

Q. How does DMU-212 affect non-cancerous cells, such as granulosa cells, in regenerative contexts?

In 3D primary cultures, DMU-212 promotes osteogenic differentiation of granulosa cells (GCs) via increased mineralization, suggesting utility in bone regeneration. Methods include Alizarin Red staining for calcium deposition and RNA-seq to identify osteoblast-specific markers (e.g., RUNX2, ALP) .

Q. What evidence supports DMU-212’s anti-metastatic activity in melanoma?

DMU-212 inhibits A375 melanoma cell migration and attachment to collagen IV at 10–50 µM, likely via downregulation of MMP-9 and E-cadherin modulation . Mitotic arrest at prometaphase (Aurora A upregulation) and p38 MAPK antagonism are observed, though exact mechanisms require further elucidation .

Q. Methodological Considerations

- Dose Optimization : Non-linear dose responses are observed in chemoprevention; subtoxic concentrations (e.g., 1–10 µM) may enhance therapeutic indices .

- 3D Culture Models : Granulosa cell osteogenesis studies use Matrigel-based 3D systems to mimic tissue microenvironments .

- In Vivo Pharmacokinetics : Rodent studies employ HPLC-UV for plasma quantification, showing DMU-212’s short half-life (~2 hr) and extensive first-pass metabolism .

Eigenschaften

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQQRXTLIJXNY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300535 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-62-2 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMU-212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.